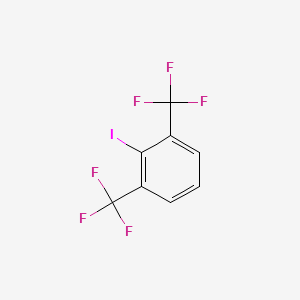
4-(Phenyl(piperidin-4-ylidene)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenyl(piperidin-4-ylidene)methyl)pyridine is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a piperidin-4-ylidene moiety, further linked to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine typically involves the reaction of piperidine with phenylacetic acid derivatives under specific conditions. One common method includes the condensation of piperidine with phenylacetyl chloride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, is also being explored to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base, such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various substituted pyridines or piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of pain and anxiety disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
4-Phenylpiperidine
Benzamide derivatives
Piperidine derivatives
Pyridine derivatives
Eigenschaften
Molekularformel |
C17H18N2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
4-[phenyl(piperidin-4-ylidene)methyl]pyridine |
InChI |
InChI=1S/C17H18N2/c1-2-4-14(5-3-1)17(15-6-10-18-11-7-15)16-8-12-19-13-9-16/h1-7,10-11,19H,8-9,12-13H2 |
InChI-Schlüssel |
BSHZPHVUOPKLMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1=C(C2=CC=CC=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


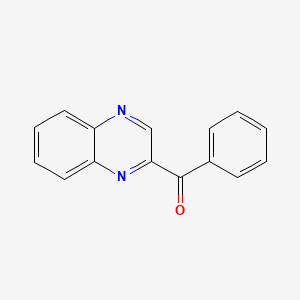
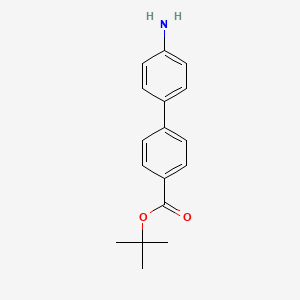
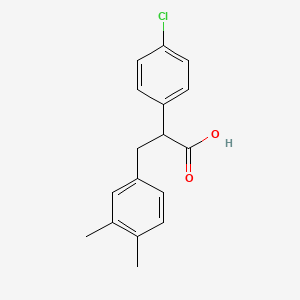
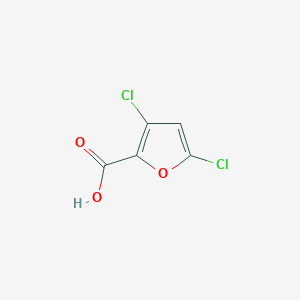
![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)
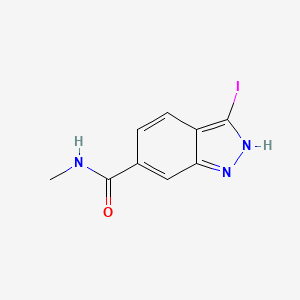



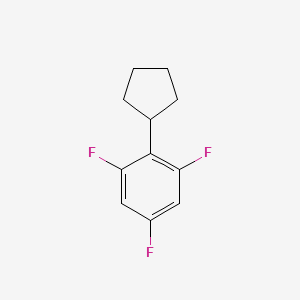
![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
